N-(pyridin-4-ylmethyl)-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide
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Overview
Description
N-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a heterocyclic compound that features a pyridine ring, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves the following steps:
Formation of the Pyridine Derivative: The pyridine derivative can be synthesized through various methods, including the reaction of pyridine with appropriate alkylating agents.
Formation of the Thiophene Derivative: Thiophene derivatives are often synthesized through the reaction of thiophene with halogenating agents followed by substitution reactions.
Formation of the Oxazole Ring: The oxazole ring can be formed through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The final step involves coupling the pyridine, thiophene, and oxazole derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and thiophene rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: A compound with similar pyridine-based structure.
N-(pyridin-2-yl)amides: Compounds with similar amide linkages and pyridine rings.
3-bromoimidazo[1,2-a]pyridines: Compounds with similar heterocyclic structures.
Uniqueness
N-[(PYRIDIN-4-YL)METHYL]-5-(THIOPHEN-2-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its combination of pyridine, thiophene, and oxazole rings, which confer specific electronic and steric properties
Properties
Molecular Formula |
C14H11N3O2S |
---|---|
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-(pyridin-4-ylmethyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H11N3O2S/c18-14(16-9-10-3-5-15-6-4-10)11-8-12(19-17-11)13-2-1-7-20-13/h1-8H,9H2,(H,16,18) |
InChI Key |
KMZCVEAVUWWCBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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